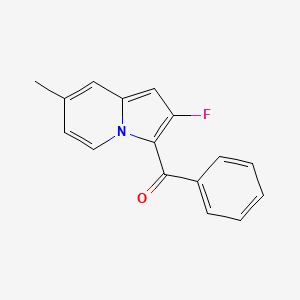
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of indolizine derivatives. Indolizine compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of a fluorine atom and a methyl group on the indolizine ring, along with a phenyl group attached to the methanone moiety, imparts unique chemical and physical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the cyclocondensation reaction, where starting materials such as 2-fluoro-3-nitrobenzoyl chloride and 7-methylindolizine are reacted in the presence of a base like DIPEA (N,N-diisopropylethylamine) to form the desired product . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反应分析
Types of Reactions
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as zinc and ammonium formate can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Zinc and ammonium formate in methanol.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用机制
The mechanism of action of (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with (2-Fluoro-7-methylindolizin-3-yl)(phenyl)methanone and exhibit diverse biological activities.
Fluorinated Aromatics: Compounds such as 2-fluoro-3-nitrophenyl derivatives have similar fluorine substitution patterns and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features The presence of both a fluorine atom and a methyl group on the indolizine ring, along with a phenyl group attached to the methanone moiety, imparts distinct chemical and physical properties that differentiate it from other similar compounds
属性
CAS 编号 |
648418-45-5 |
|---|---|
分子式 |
C16H12FNO |
分子量 |
253.27 g/mol |
IUPAC 名称 |
(2-fluoro-7-methylindolizin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12FNO/c1-11-7-8-18-13(9-11)10-14(17)15(18)16(19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
LZZSURSYSLSOGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(N2C=C1)C(=O)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)








![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)

propanedinitrile](/img/structure/B12603381.png)
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
